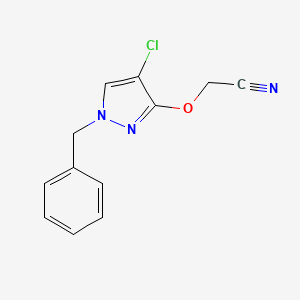2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile
CAS No.:
Cat. No.: VC15835685
Molecular Formula: C12H10ClN3O
Molecular Weight: 247.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H10ClN3O |
|---|---|
| Molecular Weight | 247.68 g/mol |
| IUPAC Name | 2-(1-benzyl-4-chloropyrazol-3-yl)oxyacetonitrile |
| Standard InChI | InChI=1S/C12H10ClN3O/c13-11-9-16(15-12(11)17-7-6-14)8-10-4-2-1-3-5-10/h1-5,9H,7-8H2 |
| Standard InChI Key | AIPYHGDYHDCMRP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C(=N2)OCC#N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a benzyl group, at the 4-position with a chlorine atom, and at the 3-position with an oxy-acetonitrile moiety. The benzyl group introduces steric bulk and lipophilicity, while the chlorine atom enhances electronic effects, influencing reactivity and intermolecular interactions . The oxy-acetonitrile group contributes polarity and serves as a potential site for further functionalization.
Key physicochemical properties inferred from analogous pyrazole derivatives include:
-
Molecular Formula: C₁₂H₁₀ClN₃O
-
Molecular Weight: 263.68 g/mol
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water .
-
Spectroscopic Characteristics:
Synthesis Methodologies
Nucleophilic Substitution Reactions
A common route to synthesize pyrazole derivatives involves nucleophilic substitution. For example, 1-benzyl-4-chloro-1H-pyrazol-3-ol can react with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) to yield the target compound . This method typically employs polar solvents like acetonitrile or DMF and proceeds under reflux conditions (60–80°C).
Representative Procedure:
A mixture of 1-benzyl-4-chloro-1H-pyrazol-3-ol (1.0 equiv), chloroacetonitrile (1.2 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile is stirred under reflux for 12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/heptane) .
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, acetonitrile, reflux | 65–75% | |
| Cyclocondensation | Tosylmethyl isocyanide, i-BuOK, DME/MeOH | 48% |
Cyclocondensation Approaches
Alternative methods involve constructing the pyrazole ring from precursors. For instance, tosylmethyl isocyanide reacts with aldehydes under basic conditions to form pyrazole-acetonitrile derivatives . While this approach has lower yields (~48%), it offers flexibility in introducing diverse substituents.
Structural and Crystallographic Insights
X-ray crystallography of related compounds reveals critical structural features:
-
The pyrazole ring adopts a planar conformation, with substituents influencing dihedral angles. For example, the benzyl group in 2-(1-benzyl-3-phenyl-1H-pyrazol-5-yl) derivatives forms a dihedral angle of 72.4° with the pyrazole plane, enhancing steric hindrance .
-
The nitrile group’s linear geometry facilitates dipole-dipole interactions, impacting packing in the solid state .
Comparative Analysis with Analogous Compounds
| Compound | Structural Features | Bioactivity |
|---|---|---|
| 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | Chlorophenyl-pyrazole hybrid | Androgen receptor modulation |
| 5-(4-Chlorophenyl)-1H-pyrazole | Simple chlorophenyl substitution | Anti-inflammatory |
| Target Compound | Benzyl, chloro, oxy-acetonitrile groups | Underexplored |
The unique combination of benzyl, chloro, and nitrile groups in 2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile may synergistically enhance target selectivity compared to simpler analogs.
Applications in Materials Science
The nitrile group’s electron-withdrawing properties and the aromatic pyrazole core make this compound a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume